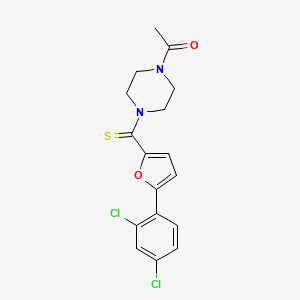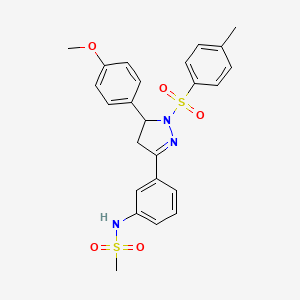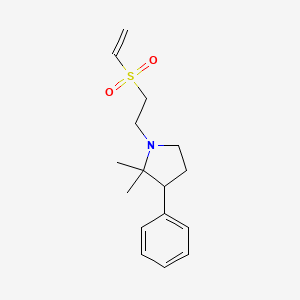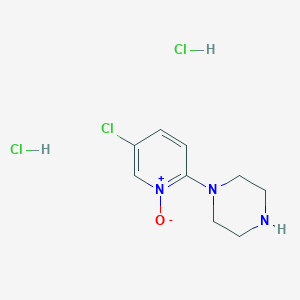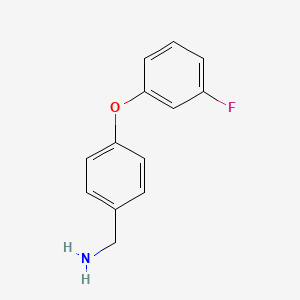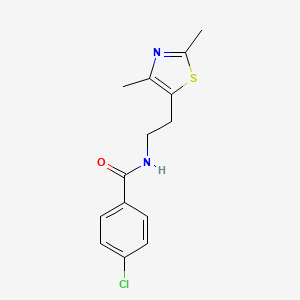
4-chloro-N-(2-(2,4-dimethylthiazol-5-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(2-(2,4-dimethylthiazol-5-yl)ethyl)benzamide, also known as CTB, is a chemical compound that has gained attention in the scientific community for its potential use in various research applications.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
- A study by Abdellatif et al. (2013) detailed the synthesis of novel 2-substituted-1Hbenzimidazole derivatives, including processes that may involve compounds structurally related to "4-chloro-N-(2-(2,4-dimethylthiazol-5-yl)ethyl)benzamide". These compounds were evaluated for their in vitro antimicrobial activity, demonstrating the potential for applications in combating microbial infections (Abdellatif et al., 2013).
Anti-Tubercular and Anti-Cancer Applications
- Nimbalkar et al. (2018) synthesized derivatives of benzamide that showed promising in vitro anti-tubercular activity against Mycobacterium tuberculosis, highlighting the compound's potential in anti-tubercular drug discovery. The study also assessed the cytotoxicity of these compounds, finding them to be non-cytotoxic in nature, which supports their safety for further research and development (Nimbalkar et al., 2018).
Molecular Docking Studies and ADMET Properties
- The molecular docking studies conducted by Nimbalkar et al. (2018) on benzamide derivatives against Mycobacterium tuberculosis enzyme InhA suggested that certain derivatives are the most active, providing insights into the compound's mechanism of action. The ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties analyzed in the study also indicate that these derivatives comply with essential features required for a potential lead in drug discovery, showcasing their application in designing new therapeutic agents (Nimbalkar et al., 2018).
Propriétés
IUPAC Name |
4-chloro-N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2OS/c1-9-13(19-10(2)17-9)7-8-16-14(18)11-3-5-12(15)6-4-11/h3-6H,7-8H2,1-2H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMXDIQLTHMHFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CCNC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

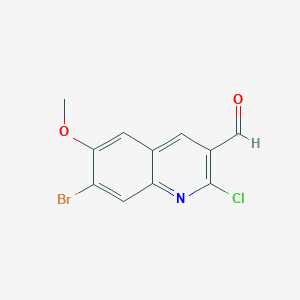
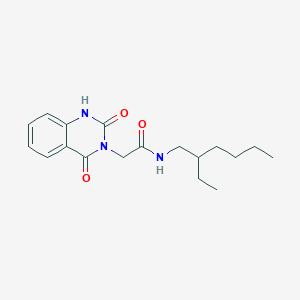
![2-(3-chlorobenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2400637.png)
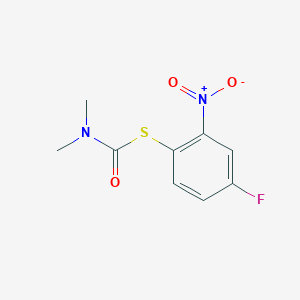
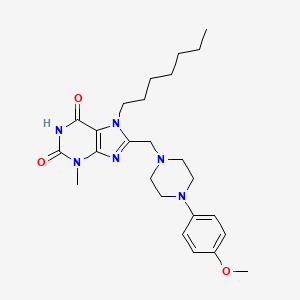
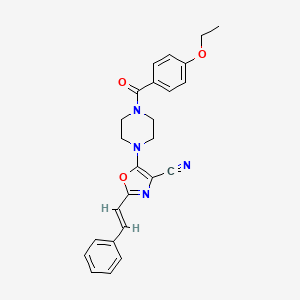
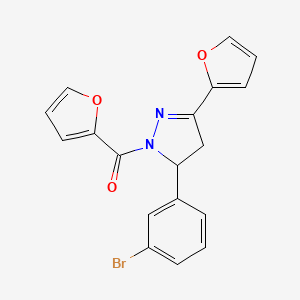
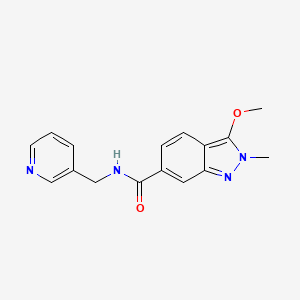
![1-[4,6-Bis(trifluoromethyl)pyridine-2-carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2400644.png)
